molecular formula C16H16ClNO5S B2384397 N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide CAS No. 691380-69-5

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide

Cat. No.: B2384397
CAS No.: 691380-69-5
M. Wt: 369.82
InChI Key: UAGHWGYEGKKGFE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide is a synthetic organic compound that features a benzodioxole moiety, a chloro-substituted benzene ring, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Sulfonamide Formation: The benzodioxole derivative is then reacted with chlorosulfonic acid to introduce the sulfonamide group.

    Ethoxy Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can interact with various biological pathways, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-ethoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO5S/c1-2-21-15-8-12(4-5-13(15)17)24(19,20)18-9-11-3-6-14-16(7-11)23-10-22-14/h3-8,18H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGHWGYEGKKGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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